molecular formula C8H14O3 B6235319 1-methoxy-3-methylcyclopentane-1-carboxylic acid CAS No. 1551474-54-4

1-methoxy-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B6235319
CAS No.: 1551474-54-4
M. Wt: 158.2
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Description

1-Methoxy-3-methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 It features a five-membered cyclopentane ring substituted with a methoxy group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-3-methylcyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylcyclopentanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-hydroxy-3-methylcyclopentane-1-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 1-Hydroxy-3-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-Methoxy-3-methylcyclopentane-1-aldehyde or 1-methoxy-3-methylcyclopentane-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-3-methylcyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-methoxy-3-methylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The methoxy and carboxylic acid groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

    1-Methoxycyclopentane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

    3-Methylcyclopentane-1-carboxylic acid: Lacks the methoxy group, affecting its solubility and reactivity.

    1-Hydroxy-3-methylcyclopentane-1-carboxylic acid: The hydroxyl group replaces the methoxy group, altering its chemical behavior.

Uniqueness: 1-Methoxy-3-methylcyclopentane-1-carboxylic acid is unique due to the presence of both a methoxy and a methyl group on the cyclopentane ring, which influences its chemical reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

1551474-54-4

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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